Netobimin Sodium Salt

Description

Contextualization of Netobimin (B32331) Sodium Salt as an Anthelmintic Prodrug in Veterinary Science

Netobimin is classified as a pro-benzimidazole, meaning it is a precursor to a biologically active benzimidazole (B57391) anthelmintic. msdvetmanual.com In its original form, netobimin is pharmacologically inactive. Its therapeutic effect is realized after it undergoes metabolic transformation within the host animal. msdvetmanual.com This transformation is particularly efficient in ruminants, where the unique environment of the gastrointestinal tract, especially the rumen, facilitates the conversion of netobimin into its active metabolites. researchgate.net

The primary active metabolite of netobimin is albendazole (B1665689) (ABZ), a potent broad-spectrum anthelmintic. msdvetmanual.com The conversion process involves reduction, cyclization, and oxidation. msdvetmanual.com In the reductive environment of the rumen, netobimin is first reduced to form albendazole. researchgate.net This biotransformation is enzymatic in nature, carried out by the microflora present in the rumen and ileum of animals like sheep and cattle. Studies have shown that this conversion does not occur in the abomasal fluid, highlighting the critical role of the gut microbiome. moswrat.com

Following its formation, albendazole is further metabolized, primarily in the liver, to albendazole sulfoxide (B87167) (ABZSO) and albendazole sulfone (ABZSO2). moswrat.com Albendazole sulfoxide also possesses anthelmintic activity. The mechanism of action of these active benzimidazole metabolites involves binding to β-tubulin in parasitic worms. This binding disrupts the formation of microtubules, which are essential components of the parasite's cellular structure, leading to inhibition of cell division and motility, and ultimately, the death of the parasite.

The use of a prodrug like netobimin offers a strategic approach to drug delivery. The metabolic activation within the host can influence the pharmacokinetic profile, potentially leading to sustained concentrations of the active metabolites at the site of parasitic infection. researchgate.netmoswrat.com

Historical Perspective of Benzimidazole Anthelmintic Development

The journey of benzimidazole anthelmintics began in the mid-20th century. In 1944, the structural similarity of benzimidazole to purines was noted, suggesting potential biological applications. ijarsct.co.in A significant milestone occurred in the 1950s with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole was an integral part of vitamin B12's structure. chemijournal.com

The first major breakthrough in the use of benzimidazoles as anthelmintics came in 1961 with the introduction of thiabendazole. ijarsct.co.in This discovery spurred extensive research and development by various pharmaceutical companies, leading to the creation of a range of benzimidazole derivatives with improved efficacy and a broader spectrum of activity. ijarsct.co.inchemijournal.com

Throughout the 1970s, several key benzimidazole anthelmintics were developed, including mebendazole (B1676124) (1971) and albendazole (1975). ijarsct.co.in These compounds, along with others like fenbendazole (B1672488) and oxfendazole, became mainstays in the control of gastrointestinal nematodes, lungworms, and tapeworms in both human and veterinary medicine. chemijournal.comresearchgate.net The development of these drugs often involved structural modifications at the 2 and 5(6) positions of the benzimidazole nucleus to optimize their anthelmintic properties. chemijournal.com

The evolution of modern broad-spectrum anthelmintics, including the benzimidazoles, was driven by the capacity of pharmaceutical companies to undertake extensive screening programs and testing. wikipedia.org This has led to the establishment of benzimidazoles as one of the three main classes of broad-spectrum anthelmintics, alongside imidazothiazoles/tetrahydropyrimidines and macrocyclic lactones. wikipedia.org

Significance of Netobimin Sodium Salt within Current Research Landscape

This compound continues to be a subject of scientific investigation due to its properties as a prodrug and its relationship to albendazole. Research has focused on understanding its metabolic pathways and pharmacokinetic profiles in different animal species. nih.gov The biotransformation of netobimin and the subsequent metabolism of albendazole can vary significantly between species, which has implications for drug efficacy.

Studies have explored the comparative metabolism of netobimin and its metabolites in sheep and cattle, revealing differences in the rates of oxidation and reduction in the gastrointestinal fluids of these animals. moswrat.com For instance, the rate of albendazole oxidation was found to be greater in cattle fluids, while the reduction of albendazole sulfoxide back to albendazole was higher in sheep fluids. moswrat.com

Furthermore, research has delved into the pharmacokinetic profiles of netobimin metabolites following the administration of different formulations, such as zwitterion suspensions and trisamine salt solutions, to cattle. nih.gov These studies provide valuable insights into how formulation can influence the bioavailability of the active metabolites. nih.gov The potential for drug interactions is also an area of interest. For example, co-administration of menbutone, a choleretic drug, with albendazole has been investigated as a way to enhance the bioavailability of albendazole in sheep. researchgate.net

The chemical properties of netobimin and its sodium salt, including molecular weight and formulation characteristics, are also documented in chemical databases. cymitquimica.comchemicalbook.comnih.gov These data are fundamental for ongoing research and development efforts.

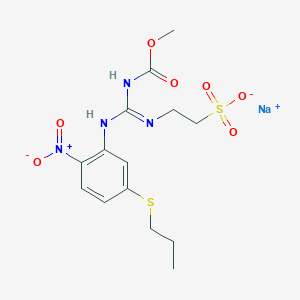

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[[(methoxycarbonylamino)-(2-nitro-5-propylsulfanylanilino)methylidene]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O7S2.Na/c1-3-7-26-10-4-5-12(18(20)21)11(9-10)16-13(17-14(19)25-2)15-6-8-27(22,23)24;/h4-5,9H,3,6-8H2,1-2H3,(H,22,23,24)(H2,15,16,17,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWGGBOKTFRZDR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC(=C(C=C1)[N+](=O)[O-])NC(=NCCS(=O)(=O)[O-])NC(=O)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N4NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Netobimin Sodium Salt

Established Synthetic Pathways for Netobimin (B32331) Sodium Salt

The established production of Netobimin Sodium Salt involves a multi-step process that begins with the synthesis of key precursors, followed by the formation of the parent compound, and finally, its conversion into the desired salt form.

The general approach to related anthelmintic benzimidazoles often starts with substituted anilines. For instance, the synthesis of albendazole (B1665689), a structurally related compound, begins with 4-chloro-2-nitroaniline, which undergoes a five-step process including acetylation, thiocyanation, conversion to a propylthio analog, reduction of the nitro group to form a diamine, and finally, ring closure to form the benzimidazole (B57391) system. rexresearch.com While the specific starting materials for the Netobimin precursor may differ, the fundamental steps of building a substituted o-phenylenediamine or an equivalent reactive intermediate are central to the process.

Table 1: Key Reactions in Benzimidazole Precursor Synthesis

| Reaction Type | Starting Material Example | Key Reagent(s) | Intermediate Formed |

|---|---|---|---|

| Acetylation | 4-chloro-2-nitroaniline | Acetic anhydride | 1-acetamido-4-chloro-2-nitrobenzene rexresearch.com |

| Thiocyanation | 1-acetamido-4-chloro-2-nitrobenzene | Potassium thiocyanate | 1-acetamido-2-nitro-4-thiocyanatobenzene rexresearch.com |

| Thioether Formation | 1-acetamido-2-nitro-4-thiocyanatobenzene | 1-bromopropane, base | 4-(propylthio)-2-nitroaniline rexresearch.com |

| Nitro Reduction | 4-(propylthio)-2-nitroaniline | Sodium dithionite | Diamine derivative rexresearch.com |

| Cyclization | Diamine derivative | Methyl (chloroacetyl) carbamate (B1207046) or similar | Benzimidazole carbamate core |

| Final Condensation | 5-methylisothiourea derivative (45) | Taurine | Netobimin (43) rexresearch.com |

The conversion of a parent drug molecule into a salt is a common strategy in pharmaceutical development to improve properties such as solubility, stability, and dissolution rate. researchgate.netnih.gov For weakly acidic or basic drugs, salt formation is particularly effective. nih.gov Netobimin, containing a sulfonic acid group from its taurine moiety, is acidic and thus a suitable candidate for forming a sodium salt.

The fundamental principle of salt formation involves a reaction between an acidic and a basic compound to form a salt through strong ionic interactions. pharmtech.com A general rule for creating a stable salt is that the pKa of the counterion (the base) should be at least 2-3 pH units higher than the pKa of the acidic drug. pharmtech.comresearchgate.net

Strategy for this compound Formation: The most direct method for preparing this compound is to react the free acid form of Netobimin with a suitable sodium-containing base. pharmtech.com This is typically performed in an appropriate solvent system where the free acid and the base are combined in specific molar ratios, leading to the crystallization and isolation of the salt. pharmtech.com

Table 2: Factors for Optimization of this compound Formation

| Parameter | Objective | Method of Control | Rationale |

|---|---|---|---|

| Counterion Selection | Ensure stable salt formation | Use of a strong base (e.g., Sodium Hydroxide) | The pKa difference between the sulfonic acid group of Netobimin and the conjugate acid of the base should be >2. pharmtech.comresearchgate.net |

| Solvent System | Control solubility and crystallization | Screening various solvents (e.g., water, alcohols, acetone) and mixtures | The solvent must dissolve the reactants but allow for the precipitation of the final salt product in a pure, crystalline form. pharmtech.com |

| pH Control | Maximize yield and purity | Careful addition of the basic solution | Maintaining the optimal pH ensures complete conversion to the salt form without causing degradation of the parent molecule. nih.gov |

| Temperature | Influence crystallization kinetics | Controlling heating and cooling rates | Temperature affects solubility and the rate of crystal growth, which can influence the final crystal form (polymorphism) and purity. |

| Isolation/Purification | Obtain high-purity solid | Filtration, washing, and recrystallization | Removal of unreacted starting materials, byproducts, and excess base is crucial for pharmaceutical quality. pharmtech.com |

The resulting sodium salt of Netobimin is noted to be freely soluble in water, which provides a significant advantage over many other benzimidazole compounds. rexresearch.com

Innovations in process chemistry aim to make the synthesis of active pharmaceutical ingredients more efficient, cost-effective, scalable, and environmentally friendly ("green"). While specific innovations for Netobimin production are not widely published, general advancements in chemical manufacturing can be applied.

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can offer better control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and more consistent product quality.

Catalysis: The development of novel catalysts for key steps, such as the nitro-group reduction or C-S bond formation, could reduce the need for stoichiometric reagents, minimize waste, and proceed under milder conditions. hilarispublisher.com

Advanced Purification Techniques: Innovations in crystallization and purification, such as membrane-based technologies or supercritical fluid chromatography, could offer more efficient methods for isolating the final high-purity salt compared to traditional recrystallization. The use of high-energy ball milling has been shown to be a rapid and innovative synthesis route for other inorganic salts, potentially offering a new avenue for solvent-free or low-solvent salt formation. rsc.org

Advanced Synthetic Approaches and Derivative Synthesis

Research continues to seek novel pathways to existing molecules and to design new analogs with improved properties.

Beyond the established pathways, medicinal chemists explore novel synthetic routes to streamline production and access new chemical space. hilarispublisher.com For a molecule like Netobimin, this could involve:

Electrochemical Synthesis: Using electric current as a reagent to drive specific reactions, such as oxidative cyclization to form the benzimidazole ring. beilstein-journals.org This approach is in line with green chemistry principles as it can reduce the need for chemical oxidants. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling: Modern catalytic methods, such as Suzuki or Buchwald-Hartwig couplings, could be explored for constructing the C-S (propylthio) or C-N (aniline) bonds in the precursors under milder conditions and with greater functional group tolerance. hilarispublisher.com

The generation of structural analogs is a cornerstone of drug development, aimed at improving potency, altering pharmacokinetic profiles, or reducing off-target effects. rsc.org The Netobimin structure offers several sites for chemical modification. The synthesis of such analogs would follow similar chemical principles to the parent compound, but would start with modified precursors. nih.gov

Table 3: Potential Sites for Modification in Netobimin Analogs

| Structural Moiety | Rationale for Modification | Potential Chemical Changes |

|---|

| Propylthio Group | Modulate lipophilicity and metabolic stability. | - Varying the alkyl chain length (e.g., ethyl, butyl).

The synthesis of these new analogs would enable structure-activity relationship (SAR) studies to identify derivatives with potentially superior therapeutic profiles. nih.gov

Chemical Reactivity and Degradation Pathways of this compound

Netobimin, a pro-benzimidazole anthelmintic, is chemically designated as 2-{3-methoxycarbonyl-2-[2-nitro-5-(propylthio)phenyl]guanidi-one} ethanesulphonic acid. Its reactivity and degradation are of significant interest for understanding its transformation into active metabolites and its stability under various environmental and physiological conditions. The chemical structure of netobimin predisposes it to several transformation pathways, including reduction of the nitro group, cyclization, oxidation of the sulfur atom, and hydrolysis of its functional groups.

Oxidative and Reductive Transformations of this compound in vitro

The primary pathway for the bioactivation of netobimin involves a series of reductive and oxidative transformations. In vitro studies using gastrointestinal fluids of ruminants have elucidated a multi-step process that converts the prodrug into its active benzimidazole metabolites. nih.govnih.govresearchgate.net This biotransformation is critically dependent on the anaerobic environment and the metabolic activity of the resident microflora. nih.gov

The initial and pivotal step is the reduction of the nitro group on the phenyl ring of netobimin. This reduction is followed by a spontaneous cyclization to form the benzimidazole ring structure, yielding albendazole (ABZ). nih.govresearchgate.net Subsequent oxidative reactions metabolize albendazole into its primary active metabolite, albendazole sulphoxide (ABZSO), and further to the inactive albendazole sulphone (ABZSO2). nih.govresearchgate.net

In vitro investigations have demonstrated that ruminal and ileal fluids from both sheep and cattle can efficiently perform these transformations under anaerobic conditions. nih.gov Notably, no significant metabolic conversion is observed in abomasal fluid or in boiled (sterilized) gastrointestinal fluid samples, confirming the essential role of the microbial flora in mediating these reactions. nih.govnih.gov Studies have also shown that the efficiency of these transformations can be influenced by factors such as the diet of the animal, with ruminal fluid from sheep on a concentrate-based diet showing more efficient nitroreduction of netobimin compared to those on a hay-based diet. nih.gov

The sequence of these transformations is summarized below:

Reduction & Cyclization: Netobimin → Albendazole (ABZ)

Sulphoxidation: Albendazole (ABZ) → Albendazole Sulphoxide (ABZSO)

Sulphoxidation: Albendazole Sulphoxide (ABZSO) → Albendazole Sulphone (ABZSO2)

| Parent Compound | Transformation Pathway | Resulting Metabolite | Metabolite Activity |

|---|---|---|---|

| Netobimin | Nitroreduction and Cyclization | Albendazole (ABZ) | Active |

| Albendazole (ABZ) | S-Oxidation | Albendazole Sulphoxide (ABZSO) | Active |

| Albendazole Sulphoxide (ABZSO) | S-Oxidation | Albendazole Sulphone (ABZSO2) | Inactive |

Hydrolysis Mechanisms and Kinetics

Netobimin's stability is significantly influenced by pH. Forced degradation studies conducted under ICH guidelines have shown that netobimin is susceptible to hydrolysis, particularly under alkaline conditions. nih.govresearchgate.net

In these studies, netobimin was subjected to stress testing in both acidic and alkaline media. While the compound shows some degradation under acidic conditions (e.g., 1 M HCl), it is markedly more pronounced in alkaline solutions. researchgate.net Complete degradation of netobimin was achieved by refluxing it in a 1 M sodium hydroxide (B78521) solution for 5 hours. nih.govresearchgate.net This alkaline-induced degradation proceeds via hydrolysis and subsequent intramolecular cyclization. The proposed pathway involves the cleavage of the guanidine linkage, followed by the formation of a benzimidazolone derivative. The primary degradation product identified under these conditions is 2-hydroxy-5-(propylthio)-1H-benzimidazole-N-ethanesulfonic acid. researchgate.net

| Condition | Reagent | Duration | Observation |

|---|---|---|---|

| Acidic Stress | 1 M HCl | 4-5 hours | Partial Degradation |

| Alkaline Stress | 1 M NaOH | 5 hours (reflux) | Complete Degradation |

Detailed kinetic studies providing specific rate constants (k) or half-life (t½) values for the hydrolysis of netobimin under various pH conditions are not extensively documented in the available scientific literature. The existing research has primarily focused on identifying the degradation products under forced stress conditions rather than quantifying the reaction kinetics.

Photodegradation and Thermodegradation Pathways

The stability of netobimin and related benzimidazole compounds can also be compromised by exposure to light and elevated temperatures.

Thermodegradation: Forced degradation studies have evaluated the thermal stability of netobimin in its solid form. When subjected to dry heat at 100°C in an oven, the compound shows evidence of degradation over several hours. researchgate.net This indicates that while relatively stable at ambient temperatures, prolonged exposure to high temperatures can induce chemical decomposition. However, specific degradation products formed exclusively through thermolysis have not been fully characterized, and kinetic data for this process remains limited. General studies on related benzimidazoles, such as albendazole, have shown thermal degradation occurring at temperatures between 140°C and 180°C. nih.gov

Photodegradation: While comprehensive photodegradation studies specifically for netobimin are not widely available, research on the broader class of benzimidazole anthelmintics indicates a general sensitivity to light. nih.gov For instance, albendazole and mebendazole (B1676124) have demonstrated high photosensitivity when in solution. nih.gov The degradation process for these related compounds often involves the hydrolysis of the carbamic group. nih.gov Given the structural similarities, it is plausible that netobimin may undergo similar photolytic degradation, but specific pathways and the resulting photoproducts have not been detailed in the literature.

Molecular and Biochemical Mechanisms of Action and Prodrug Activation

Prodrug Conversion of Netobimin (B32331) to Active Metabolites

The transformation of netobimin into its biologically active forms is a critical step for its anthelmintic activity. msdvetmanual.com This conversion primarily takes place in the gastrointestinal tract of ruminants, particularly the rumen, as well as in the liver. nih.gov

Identification and Characterization of Albendazole (B1665689) Sulfoxide (B87167) (ABZSO) and Albendazole Sulfone (ABZSO₂) as Primary Active Metabolites

Following administration, netobimin is metabolized into several compounds, with albendazole (ABZ) being the initial key active intermediate. nih.gov However, the principal metabolites detected in the plasma of treated animals are albendazole sulfoxide (ABZSO) and albendazole sulfone (ABZSO₂). nih.govnih.gov Both ABZSO and ABZSO₂ exhibit anthelmintic properties, although their potencies may differ. merckvetmanual.com In fact, ABZSO is itself a commercially available anthelmintic known as ricobendazole. parasitipedia.net The sulfoxide form is generally considered the more significant contributor to the systemic anthelmintic effect due to its higher concentrations and persistence in the bloodstream compared to the parent albendazole. bioone.org The subsequent oxidation to the sulfone metabolite is typically irreversible and results in a compound with reduced activity. merckvetmanual.com

Table 1: Primary Active Metabolites of Netobimin Sodium Salt

| Metabolite Name | Abbreviation | Role |

| Albendazole Sulfoxide | ABZSO | Primary active metabolite with significant anthelmintic activity. |

| Albendazole Sulfone | ABZSO₂ | Secondary active metabolite, generally less potent than ABZSO. |

Enzymatic Systems and Metabolic Pathways Driving Prodrug Activation

The activation of netobimin is a multi-step enzymatic process. The initial conversion of netobimin to albendazole involves reduction and cyclization, a process largely facilitated by the microflora within the ruminant gastrointestinal tract, particularly in the rumen and ileum. nih.gov This has been demonstrated in vitro, where incubation of netobimin with ruminal and ileal fluids from sheep and cattle resulted in the formation of albendazole, which was then further oxidized to ABZSO and ABZSO₂. nih.gov The enzymatic nature of this transformation is highlighted by the fact that no conversion occurs in boiled gastrointestinal fluids or in abomasal fluid. nih.gov

Following its formation in the gut, albendazole is absorbed and undergoes further metabolism, primarily in the liver. moswrat.com Hepatic microsomal enzymes, specifically the flavin-containing monooxygenase (FMO) system and cytochrome P450 (CYP450) enzymes, are responsible for the oxidation of albendazole to albendazole sulfoxide and subsequently to albendazole sulfone. bioone.orgconicet.gov.ar The FMO system appears to be the major pathway for the initial sulfoxidation of albendazole. conicet.gov.ar

Molecular Targets and Biochemical Interactions of this compound Metabolites

The anthelmintic efficacy of netobimin's active metabolites stems from their ability to disrupt crucial cellular processes in parasites.

Interactions with Key Parasitic Enzymes and Structural Proteins (e.g., β-tubulin interaction, inferred from benzimidazoles activity)

The primary molecular target for benzimidazole (B57391) anthelmintics, including the active metabolites of netobimin, is the protein β-tubulin. moswrat.comunileon.es These metabolites bind to β-tubulin, a subunit of microtubules, which are essential components of the cytoskeleton in all eukaryotic cells. nih.gov This binding action inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation has profound consequences for the parasite, leading to the impairment of vital cellular functions such as cell division, motility, and intracellular transport.

Stereochemical Aspects of Metabolite Activity

The oxidation of albendazole to albendazole sulfoxide results in the formation of a chiral center at the sulfur atom, leading to two enantiomers: (+)-(R)-albendazole sulfoxide and (–)-(S)-albendazole sulfoxide. daneshyari.comnih.gov Research has shown that these enantiomers can have different pharmacokinetic profiles and antiparasitic activities. nih.govresearchgate.net

Table 2: Stereoisomers of Albendazole Sulfoxide

| Enantiomer | Absolute Configuration | Relative Activity |

| (+)-Albendazole Sulfoxide | (R) | Generally more active against certain parasites. |

| (–)-Albendazole Sulfoxide | (S) | Generally less active than the (+)-(R) enantiomer. |

Enantioselective Formation and Disposition of Albendazole Sulfoxide Enantiomers

The biotransformation of the prochiral albendazole, derived from netobimin, into albendazole sulfoxide (ABZSO) is a highly enantioselective process, resulting in unequal concentrations of its two enantiomers, (+)-ABZSO and (-)-ABZSO, in the systemic circulation. nih.govveteriankey.com This stereoselectivity is governed by the differential actions of two major hepatic enzyme systems: the flavin-monooxygenase (FMO) system and the cytochrome P450 (CYP) system. researchgate.netveteriankey.com

Research in cattle and sheep has shown that the FMO-mediated sulfoxidation of albendazole is almost exclusively directed towards the production of the (+)-ABZSO enantiomer. veteriankey.com Conversely, the CYP system is primarily responsible for generating the (-)-ABZSO enantiomer. researchgate.net This enzymatic preference leads to a significant predominance of the (+)-ABZSO form in the plasma of treated animals. d-nb.infoveteriankey.com

Studies in ewes administered netobimin orally have confirmed this disparity. Following the metabolic conversion of netobimin, plasma analysis revealed that the (+)-ABZSO and (-)-ABZSO enantiomers were never in racemic (1:1) proportions. nih.gov The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was found to be almost six times larger for (+)-ABZSO compared to (-)-ABZSO. nih.gov This indicates that the (+) enantiomer is not only produced in greater quantities but also persists longer in the bloodstream. nih.govnih.gov

The disposition of these enantiomers is also stereospecific. The subsequent oxidation of ABZSO to the inactive albendazole sulfone metabolite is primarily mediated by CYP enzymes, which preferentially use (-)-ABZSO as a substrate. researchgate.netveteriankey.com This selective elimination of the (-) form further contributes to the higher plasma concentrations and longer persistence of the (+) enantiomer. veteriankey.comnih.gov

The table below presents pharmacokinetic data from a study in ewes following oral administration of netobimin, illustrating the differential disposition of the resulting ABZSO enantiomers in plasma. nih.gov

Table 1: Pharmacokinetic Parameters of Albendazole Sulfoxide (ABZSO) Enantiomers in Ewe Plasma After Oral Netobimin Administration

| Parameter | (+)-ABZSO | (-)-ABZSO |

|---|---|---|

| Cmax (µg/mL) | 4.1 (± 0.7) | - |

| tmax (h) | 14.7 (± 2.5) | - |

| AUC (µg·h/mL) | 87.8 (± 20.3) | 15.5 (± 5.1) |

Data derived from a study where the total Cmax and tmax for ABZSO were measured, with the AUC differentiated for each enantiomer. Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Interestingly, while plasma concentrations are dominated by the (+) enantiomer, analysis of fecal samples from the same animals showed that the proportions of (+)-ABZSO and (-)-ABZSO were nearly racemic. nih.gov This suggests complex disposition and potential interconversion or differential excretion pathways for the enantiomers within the gastrointestinal tract. nih.gov

Differential Biological Activity of Metabolite Stereoisomers

The differential activity is rooted in the distinct metabolic pathways of the enantiomers. As established, the (+)-ABZSO form has a longer half-life and greater systemic exposure compared to the (-)-ABZSO form. nih.govnih.gov The (-)-ABZSO enantiomer is more rapidly converted to the therapeutically inactive albendazole sulfone metabolite, effectively reducing its concentration and duration of action. researchgate.netveteriankey.com

Furthermore, another critical metabolic process occurs within the rumen of sheep and cattle, where the sulfoxide metabolites can be reduced back to the parent sulfide, albendazole. This ruminal sulforeduction is also enantioselective, favoring the (+)-ABZSO enantiomer as the substrate. veteriankey.com This process effectively recycles the (+)-ABZSO back into albendazole, which can then be re-oxidized to the active sulfoxide, creating a reservoir effect that can sustain active metabolite concentrations and prolong anthelmintic activity. veteriankey.com The chiral inversion of the (+) enantiomer into the (-) form, and vice versa, has also been observed in ruminal fluid, further highlighting the complex interplay between the stereoisomers. veteriankey.com

Preclinical Pharmacological and Efficacy Investigations

Efficacy Assessment of Netobimin (B32331) Sodium Salt in Animal Models of Parasitic Infection

Netobimin, a pro-drug of the benzimidazole (B57391) class, is converted into the potent anthelmintic agent albendazole (B1665689) and its metabolites within the host organism. parasitipedia.net Its efficacy has been evaluated across a range of parasitic infections in various animal models.

The compound showed high efficacy against multiple species of trichostrongyloids. nih.gov At both 7.5 mg/kg and 20 mg/kg dose levels, it was 100% effective against Haemonchus contortus and Nematodirus spp. (including N. spathiger, N. filicollis, and N. battus). nih.gov Efficacy against Ostertagia spp. was 96.20% at the lower dose and 100% at the higher dose. nih.gov For Trichostrongylus spp., the efficacy was 100% and 98.72%, respectively. nih.gov Furthermore, at the 20 mg/kg dose, netobimin achieved a 100% reduction in the populations of both early and late fourth-stage larvae of Ostertagia spp. nih.gov The treatment also resulted in a significant reduction in fecal egg production, with a 61.98% reduction at the 7.5 mg/kg dose and a 100% reduction at the 20 mg/kg dose. nih.gov The spectrum of activity for netobimin, via its conversion to albendazole, includes efficacy against both adult and L4-larvae of genera such as Bunostomum, Cooperia, Chabertia, Oesophagostomum, Trichuris, and the lungworm Dictyocaulus. parasitipedia.net

Table 1: Efficacy of Netobimin Against Adult Gastrointestinal Nematodes in Sheep

| Nematode Species | Efficacy at 7.5 mg/kg | Efficacy at 20 mg/kg |

|---|---|---|

| Ostertagia spp. | 96.20% | 100% |

| Trichostrongylus spp. | 100% | 98.72% |

| Nematodirus spp. | 100% | 100% |

The anthelmintic activity of netobimin extends to certain cestodes and trematodes. parasitipedia.net Its efficacy has been specifically evaluated against the liver fluke Fasciola hepatica in experimentally infected sheep. nih.gov In a trial targeting mature F. hepatica infections, a single administration of netobimin resulted in a 62% reduction in fluke numbers at a 7.5 mg/kg dose and a 90.7% reduction at a 20 mg/kg dose. nih.gov

Studies have also investigated its effectiveness against Dicrocoelium dendriticum, another trematode infecting the bile ducts of ruminants. Research on naturally infected Merino sheep demonstrated high efficacy, with a 5% oral suspension achieving a 90.80% reduction in fluke counts and a 15% suspension achieving a 91.50% reduction. researchgate.net Other studies have reported similar high levels of efficacy against D. dendriticum, with one finding 95% effectiveness for a 10% netobimin suspension and another observing 97.9% efficacy with a 5% formulation. researchgate.net

As a pro-drug of albendazole, the potential efficacy of netobimin against cestodes like Echinococcus granulosus is of significant interest. Research on experimental murine models of cystic echinococcosis has shown that benzimidazole sodium salt formulations can lead to a significant reduction in the weight of parasitic cysts compared to conventional albendazole treatment. researchgate.net This suggests that salt formulations, akin to netobimin sodium salt, can enhance the delivery and efficacy of the active benzimidazole moiety against such cestode infections. researchgate.net The spectrum of activity is also known to include tapeworms such as Moniezia spp. parasitipedia.net

Table 2: Efficacy of Netobimin Against Trematodes in Sheep

| Trematode Species | Dose Level | Efficacy |

|---|---|---|

| Fasciola hepatica (mature) | 7.5 mg/kg | 62.0% |

| Fasciola hepatica (mature) | 20 mg/kg | 90.7% |

| Dicrocoelium dendriticum | 5% Suspension | 90.8% |

A similar dose-response characterization was evident in the treatment of trematode infections. For mature Fasciola hepatica in sheep, the efficacy increased substantially from 62% at the 7.5 mg/kg dose to 90.7% at the 20 mg/kg dose. nih.gov This demonstrates that a higher dose of netobimin leads to a more pronounced antiparasitic effect, providing a basis for determining effective therapeutic regimens in a preclinical setting.

Comparative Efficacy Studies with Other Anthelmintic Agents

Netobimin is a pro-benzimidazole, and its efficacy is dependent on its metabolic conversion to albendazole; therefore, its spectrum of activity is comparable to that of albendazole. parasitipedia.net When evaluating its place among other anthelmintics, it is essential to consider the efficacy of the broader benzimidazole class relative to other drug families.

The widespread use of benzimidazoles has led to the development of resistance in many gastrointestinal nematode populations. vetdergikafkas.orgukzn.ac.za In studies conducted on goat farms with a history of fenbendazole (B1672488) resistance, the related benzimidazole albendazole was found to be only 14% effective. nih.gov In contrast, other classes of anthelmintics, such as the macrocyclic lactones ivermectin and doramectin, demonstrated high efficacy of 96% and 94%, respectively, against the same resistant nematode populations. nih.gov Another comparative study in sheep showed a benzimidazole drug having an efficacy of 75%, which was lower than that of ivermectin (81%) and levamisole (B84282) (97%). pearlresearchjournals.org

These findings indicate that in regions with established benzimidazole resistance, agents from other chemical classes may offer superior efficacy. To counteract resistance and broaden the spectrum of activity, combination therapies are often employed. Studies have shown that combining a benzimidazole (like fenbendazole or ricobendazole) with ivermectin can be more effective against certain nematode infections in goats compared to using either drug alone. jivaonline.net

Long-term Efficacy and Sustained Antiparasitic Effects in Preclinical Settings

The benzimidazole class of anthelmintics, including netobimin, is generally characterized by a limited residual effect. parasitipedia.net The primary mechanism of these drugs is to kill the parasites present in the host at the time of treatment. parasitipedia.net While studies confirm efficacy for at least 7 to 14 days post-administration, this reflects the time taken to clear existing infections rather than sustained protection. nih.gov

There is no significant long-term protection against re-infestation following a single administration. parasitipedia.net The compound and its active metabolites are cleared from the system relatively quickly, meaning that treated animals are susceptible to acquiring new parasitic infections from contaminated environments within a short period, often just a few days after treatment. parasitipedia.net Therefore, the sustained antiparasitic effect of netobimin in preclinical settings is considered to be of short duration. parasitipedia.net

Advanced Pharmacokinetic and Metabolic Profiling in Preclinical Models

Absorption and Bioavailability of Netobimin (B32331) Sodium Salt in Animal Species

Influence of Sodium Salt Formulation on Enhanced Oral Absorption and Solubility

The formulation of a drug can significantly impact its solubility and subsequent absorption. While specific studies directly comparing the solubility and oral absorption of Netobimin Sodium Salt to the parent Netobimin are not extensively detailed in the available literature, the principles of pharmaceutical salt formation suggest a likely enhancement. Salt forms of poorly soluble drugs are generally developed to improve their aqueous solubility and dissolution rate, which are often the rate-limiting steps for oral absorption nih.gov. This enhancement in solubility can lead to increased bioavailability of the active metabolites.

Gastrointestinal Absorption Mechanisms and Contributing Factors (e.g., pH, bile salts)

The absorption of Netobimin and its subsequent conversion to albendazole (B1665689) is influenced by the physiological conditions of the gastrointestinal tract. The acidic environment of the stomach is thought to play a crucial role in the dissolution of benzimidazoles like albendazole mdpi.com. For weakly basic drugs, a lower gastric pH can enhance solubility and, consequently, absorption researchgate.net. Studies on albendazole have shown that its bioavailability is significantly influenced by gastric pH, with higher absorption observed at a lower gastric pH researchgate.netnih.gov. Given that Netobimin is a prodrug of albendazole, it is plausible that gastric pH also plays a significant role in its initial dissolution and subsequent availability for conversion and absorption.

Bile salts are also known to play a role in the absorption of poorly soluble drugs by forming micelles that can solubilize the drug molecules, thereby increasing their concentration in the gastrointestinal lumen and facilitating their transport across the intestinal mucosa bohrium.commdpi.comsemanticscholar.org. This mechanism is particularly relevant for lipophilic compounds like the benzimidazoles. The interaction of bile salts with these drugs can enhance their dissolution and subsequent absorption in the small intestine.

Distribution Characteristics of Netobimin Metabolites in Animal Tissues

Once absorbed and metabolized, the active metabolites of Netobimin are distributed throughout the body. In pregnant rats administered Netobimin, albendazole, albendazole sulfoxide (B87167), and albendazole sulfone were found in amniotic sacs and embryos at concentrations higher than those in the plasma at the same time points nih.govscilit.com. This indicates that the metabolites can cross the placental barrier and distribute into fetal tissues.

A study on the tissue distribution of albendazole and its metabolites in Yellow River carp (B13450389) after oral administration of albendazole provides further insight into the distribution patterns. The highest concentrations of albendazole were found in the intestine, liver, gills, and kidney, while the highest concentrations of albendazole sulfoxide were observed in the bile, kidney, liver, and intestine nih.gov. The liver and kidney are suggested to be the main metabolic organs, with bile being a primary route of elimination for albendazole sulfoxide nih.gov. While this study was conducted in fish, it provides a model for understanding the potential distribution of these metabolites in various tissues in preclinical mammalian models.

Table 1: Peak Plasma/Tissue Concentrations (Cmax) of Albendazole (ABZ) and Albendazole Sulfoxide (ABZSO) in Yellow River Carp After a Single Oral Administration of Albendazole

| Tissue | ABZ Cmax (µg/g or µg/mL) | ABZSO Cmax (µg/g or µg/mL) |

| Intestine | 3.34 | 1.13 |

| Liver | 2.42 | 1.54 |

| Gills | 1.71 | 0.89 |

| Kidney | 1.61 | 1.89 |

| Bile | 1.01 | 3.78 |

| Plasma | 0.70 | 0.46 |

| Skin-on muscle | 0.65 | 0.76 |

Data from a study on Yellow River Carp and may not be directly extrapolated to mammalian species. nih.gov

In Vivo Metabolic Fate and Biotransformation Pathways

The in vivo metabolism of Netobimin is a critical determinant of its anthelmintic activity. Following oral administration, Netobimin is first converted to albendazole, primarily by the microflora in the gastrointestinal tract, particularly in the rumen of ruminant animals researchgate.net. This initial conversion is a reductive and cyclization process. The resulting albendazole is then rapidly absorbed and undergoes extensive first-pass metabolism in the liver.

Role of Hepatic Microsomal Enzymes in Sulfoxidation and Sulfonation

The primary metabolic pathway for albendazole in the liver involves oxidation reactions catalyzed by hepatic microsomal enzymes. The two main enzymatic systems involved are the flavin-containing monooxygenases (FMOs) and the cytochrome P450 (CYP450) family of enzymes. These enzymes are responsible for the sulfoxidation of albendazole to the active metabolite, albendazole sulfoxide (ABZSO). Subsequently, ABZSO can be further oxidized to the inactive metabolite, albendazole sulfone (ABZSO2), a process also mediated by CYP450 enzymes researchgate.net. The specific enantiomers of ABZSO may exhibit different metabolic profiles, suggesting enantioselectivity of the hepatic enzymes responsible for sulfoxidation and sulfonation researchgate.net.

Enzyme Induction Effects on Metabolite Kinetics

The activity of hepatic microsomal enzymes can be influenced by various compounds, a phenomenon known as enzyme induction. This can lead to an increased rate of metabolism of drugs that are substrates for the induced enzymes. Albendazole itself has been shown to induce its own metabolism, which can lead to changes in the pharmacokinetics of its metabolites upon repeated administration.

Co-administration of Netobimin with known enzyme inducers can significantly alter the pharmacokinetic profile of its metabolites. A study in patients with neurocysticercosis demonstrated that the co-administration of antiepileptic drugs such as phenytoin, carbamazepine, and phenobarbital, which are known inducers of CYP450 enzymes, led to a significant reduction in the plasma concentrations of albendazole sulfoxide nih.gov. Specifically, the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), and half-life (t1/2) of both the (+) and (-) enantiomers of albendazole sulfoxide were significantly decreased in the presence of these enzyme inducers nih.gov. This indicates that the induction of hepatic enzymes accelerates the metabolism and clearance of the active metabolite, which could have implications for the therapeutic efficacy of Netobimin. Similarly, rifampicin (B610482), a potent inducer of CYP3A4, has been shown to significantly reduce the plasma concentrations of drugs metabolized by this enzyme nih.govnih.gov. While a direct study on the effect of rifampicin on Netobimin's metabolite kinetics was not identified, it is highly probable that its co-administration would lead to a similar reduction in the systemic exposure to albendazole sulfoxide.

Table 2: Effect of Antiepileptic Drugs on the Pharmacokinetics of (+)-Albendazole Sulfoxide

| Pharmacokinetic Parameter | Control Group | Phenytoin Group | Carbamazepine Group | Phenobarbital Group |

| AUC(0-12) (µg/h/mL) | 6.1 | 2.1 | 3.1 | 2.4 |

| Cmax (µg/mL) | 0.8 | 0.3 | 0.4 | 0.3 |

| t1/2 (h) | 8.0 | 3.8 | 4.1 | 4.9 |

Data from a study in patients with neurocysticercosis treated with albendazole. nih.gov

Contribution of Rumen Microflora to Biotransformation

The gastrointestinal tract of ruminants, particularly the rumen, provides a unique anaerobic and reductive environment teeming with microflora that significantly influences the metabolism of xenobiotics like Netobimin. mdpi.com This microbial population plays an essential role in the initial biotransformation of the prodrug Netobimin following oral administration. nih.gov

Research conducted using in vitro artificial rumen systems has demonstrated that the ruminal flora is central to the metabolic fate of Netobimin. nih.govnih.gov The primary metabolic process is a rapid and efficient nitroreduction of Netobimin, which is then converted into its active metabolite, albendazole (ABZ). nih.govresearchgate.net This reductive conversion to the potent anthelmintic molecule ABZ within the rumen is considered crucial for the drug's efficacy. nih.gov Subsequent to the formation of albendazole, further metabolism occurs, leading to the production of albendazole sulphoxide (ABZSO) and albendazole sulphone (ABZSO2). nih.govnih.gov

Studies have confirmed that these metabolic activities are directly attributable to the microflora, as no significant metabolic changes were observed in boiled ruminal fluid samples where microbial activity was neutralized. nih.gov The composition of the host animal's diet can also modulate the metabolic efficiency of the rumen microflora. For instance, ruminal fluid from sheep fed a concentrate-based diet showed more efficient nitroreduction of Netobimin and sulphoreduction of albendazole sulphoxide compared to fluid from sheep on a hay-based diet. nih.gov This suggests that dietary choices can influence the composition of the microbial population, which in turn impacts the rate and extent of drug biotransformation in the gastrointestinal tract. nih.gov

Table 1: Metabolic Transformation of Netobimin by Rumen Microflora

| Original Compound | Metabolic Process | Key Metabolite(s) Formed | Mediated By |

|---|---|---|---|

| Netobimin | Nitroreduction, Cyclization | Albendazole (ABZ) | Rumen Microorganisms |

| Albendazole (ABZ) | Oxidation | Albendazole Sulphoxide (ABZSO) | Rumen Microorganisms & Host Enzymes |

| Albendazole Sulphoxide (ABZSO) | Sulphoreduction | Albendazole (ABZ) | Rumen Microorganisms |

Excretion Pathways of this compound Metabolites

Following absorption and extensive metabolism, the metabolites of Netobimin are eliminated from the body through various excretion pathways, primarily urine and feces. The specific profile of excreted metabolites provides insight into the systemic exposure and metabolic fate of the parent compound.

In sheep, urinary excretion is a significant route for the elimination of Netobimin metabolites. After intraruminal administration, approximately 17.05% of the total dose was recovered in the urine as Netobimin and its primary metabolites: albendazole (ABZ), albendazole sulphoxide (ABZSO), and albendazole sulphone (ABZSO2). nih.gov The profile and quantity of metabolites excreted can be influenced by the route of administration. For instance, subcutaneous administration in sheep resulted in a lower urinary recovery of 8.16% of the total dose, indicating a less efficient conversion of Netobimin into its albendazole metabolites via this route compared to intraruminal delivery. nih.gov

Fecal excretion is another major pathway. Studies in ewes have shown that after oral administration, Netobimin itself is often not detected in fecal samples, indicating complete conversion by the gastrointestinal flora. nih.gov Instead, its metabolite albendazole (ABZ) is the predominant compound found in feces, with its area under the curve (AUC) being significantly higher than that of ABZSO and ABZSO2 in fecal matter. nih.gov This highlights the extensive presystemic metabolism occurring in the gut.

Table 2: Urinary Excretion of Netobimin and Metabolites in Sheep

| Administration Route | Total Dose Excreted in Urine (%) | Metabolites Detected in Urine |

|---|---|---|

| Intraruminal (i.r.) | 17.05% | Netobimin, ABZ, ABZSO, ABZSO2 |

Pharmacokinetic Modeling and Simulation for Preclinical Data Extrapolation

Pharmacokinetic (PK) modeling and simulation are crucial computational tools used to understand and predict the behavior of a drug and its metabolites in the body. nih.govfrontiersin.org These models are essential for translating preclinical data from animal studies to humans, optimizing study designs, and mitigating risks in clinical development. nih.gov

For a compound like Netobimin, which undergoes complex, multi-step metabolism influenced by gut microflora, pharmacokinetic models must account for several processes: the initial conversion of the prodrug in the rumen, the absorption of metabolites, their distribution throughout the body, and their final elimination. msdvetmanual.com Two common approaches for extrapolating preclinical PK data are allometric scaling and physiologically based pharmacokinetic (PBPK) modeling. researchgate.net

Allometric scaling uses mathematical relationships based on body size to project PK parameters (like clearance and volume of distribution) across different species. While simpler, its accuracy can be limited. PBPK models, on the other hand, are more sophisticated. researchgate.net They are mathematical representations of the body, comprising various organs and tissues connected by blood flow. frontiersin.org By integrating drug-specific data (e.g., solubility, metabolism rates) with physiological parameters of the species, PBPK models can simulate the concentration of a drug and its metabolites in different tissues over time. frontiersin.org

In the context of Netobimin, a PBPK model would incorporate:

A gut compartment: Simulating the reductive metabolism by rumen microflora.

A liver compartment: Modeling the subsequent oxidative metabolism (e.g., conversion of ABZ to ABZSO and ABZSO2).

Systemic circulation and tissue compartments: Describing the distribution of the active metabolites.

Excretion pathways: Simulating renal and fecal clearance.

By developing and validating such models with data from preclinical species like sheep and cattle, researchers can then replace the animal-specific physiological parameters with human parameters. arxiv.org This allows for the simulation of the drug's expected pharmacokinetic profile in humans, helping to predict factors like the minimum effective dose and maximum tolerated dose before first-in-human trials. arxiv.org Monte Carlo simulations can be used within these models to evaluate the impact of variability in population parameters on drug disposition. science.gov This simulation-based approach allows for a more robust and mechanistically informed extrapolation of preclinical findings. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Netobimin | NTB |

| Albendazole | ABZ |

| Albendazole Sulphoxide | ABZSO |

Analytical Chemistry Methodologies for Netobimin Sodium Salt and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of Netobimin (B32331) and its metabolites from complex biological samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used techniques, each offering distinct advantages for qualitative and quantitative analysis.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical tool for the quantitative determination of Netobimin and its metabolites, including Albendazole (B1665689) (ABZ), Albendazole Sulphoxide (ABZSO), and Albendazole Sulphone (ABZSO2), in biological fluids like plasma and urine. asm.orgrug.nl These methods are prized for their sensitivity, accuracy, and reproducibility. rug.nlnih.gov

Development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the target analytes. Reversed-phase chromatography using a C18 column is the most common approach. rug.nlnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer), with the pH adjusted to control the ionization state of the compounds and improve peak shape. rug.nlnih.gov Gradient elution may be employed to effectively separate all compounds of interest within a reasonable run time. nih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the benzimidazole (B57391) chromophore exhibits strong absorbance, typically around 290-295 nm. rug.nl

Method validation is performed according to established guidelines to ensure the reliability of the analytical data. asianpubs.orgrjptonline.org Key validation parameters include linearity, accuracy, precision, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), specificity, and stability. nih.govasianpubs.org Linearity is assessed by analyzing calibration curves over a specified concentration range, which consistently yield high correlation coefficients (r² ≥ 0.99). rug.nlnih.gov Accuracy and precision are evaluated at multiple concentration levels, with results needing to fall within acceptable limits of deviation and coefficient of variation. nih.gov

| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| NTB, ABZ, ABZSO, ABZSO2 | Sheep Plasma & Urine | Not Specified | Not Specified | HPLC | asm.org |

| ABZ, ABZSO, ABZSO2 | Cattle Plasma | XBridge® C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile:Ammonium acetate buffer 0.025 M (pH 6.6), gradient | PDA at 292 nm | nih.gov |

| ABZSO, ABZSO2 | Dog Plasma | Reversed phase C18 (250x4.6 mm, 5μm) | Acetonitrile/Ammonium phosphate buffer (0.025M, pH=5) | UV at 295 nm | rug.nl |

| ABZ, ABZSO, ABZSO2 | Rat Plasma | Not Specified | Acetonitrile, Methanol (B129727), Ammonium Acetate Buffer (pH 6.9) | UV at 290 nm | ijcrt.org |

Thin-Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for both the qualitative screening and quantitative determination of Netobimin's metabolites, particularly Albendazole. ijcrt.orgresearchgate.net It is a form of planar chromatography where separation is achieved on a thin layer of adsorbent material, typically silica (B1680970) gel, coated onto a flat carrier such as a glass plate or aluminum foil. nih.govcore.ac.uk

For qualitative analysis, TLC is used to identify compounds in a mixture by comparing their retention factor (Rf) values to those of known standards. core.ac.uk The technique is valuable for monitoring the progress of chemical reactions or for preliminary screening of samples. nih.gov A simple and selective TLC method for Albendazole involves using silica gel 60 F₂₅₄ plates as the stationary phase. ijcrt.orgcore.ac.uk The mobile phase is optimized to achieve good separation; one such system uses a mixture of diisopropyl ether, ethyl acetate, and glacial acetic acid (7:3:0.1, v/v). ijcrt.orgcore.ac.uk After development, the separated spots are visualized under UV light at 254 nm. researchgate.net

Quantitative analysis can be performed using densitometric TLC, where a scanner measures the absorbance or fluorescence of the separated spots on the plate. researchgate.net This approach has been successfully applied to determine the degradation percentages of Albendazole under various stress conditions, such as acidic, alkaline, and oxidative environments. researchgate.net The method allows for the quantification of the parent drug and the appearance of degradation products on the same plate.

| Analyte | Stationary Phase | Mobile Phase | Detection | Rf Value | Reference |

|---|---|---|---|---|---|

| Albendazole | Silica gel 60 F₂₅₄ | Diisopropyl ether:Ethyl acetate:Glacial acetic acid (7:3:0.1 v/v) | UV (254 nm) | 0.65 | ijcrt.orgcore.ac.uk |

Chiral Phase-Based Chromatography for Enantiomeric Analysis

The primary active metabolite of Netobimin, Albendazole Sulphoxide (ABZSO), is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: (+)-(R)-ABZSO and (-)-(S)-ABZSO. researchgate.netnih.gov These enantiomers can exhibit different pharmacokinetic profiles and pharmacological activities. researchgate.net Therefore, analytical methods that can separate and quantify individual enantiomers are essential.

Chiral phase-based chromatography is the definitive technique for this purpose. researchgate.netmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this type of separation. bohrium.comhyphadiscovery.com

Studies have employed chiral phase-based HPLC to investigate the stereospecific disposition of ABZSO in various species. researchgate.netmdpi.comresearchgate.net These analyses have revealed that the two enantiomers are often not present in equal proportions (racemate) in plasma. researchgate.netmdpi.com For instance, in ewes, the area under the curve (AUC) for the (+)-ABZSO enantiomer was found to be almost six times larger than that of the (-)-ABZSO enantiomer, indicating a significant enantioselectivity in the metabolic processes. researchgate.netmdpi.com This differential behavior is attributed to the enantioselectivity of the liver enzyme systems responsible for the sulphoxidation of Albendazole. researchgate.netresearchgate.net

| Enantiomer | Parameter | Value (µg·h/mL) | Finding | Reference |

|---|---|---|---|---|

| (+)-ABZSO | AUC | 87.8 ± 20.3 | AUC of (+)-ABZSO is significantly higher (approx. 6-fold) than (-)-ABZSO. | researchgate.netmdpi.com |

| (-)-ABZSO | AUC | 15.5 ± 5.1 |

Spectroscopic and Spectrometric Characterization Methods

While chromatography excels at separation and quantification, spectroscopy and spectrometry are indispensable for the structural confirmation and identification of unknown metabolites.

Application of Mass Spectrometry for Metabolite Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the simultaneous quantification and identification of Netobimin's metabolites. researchgate.netresearchgate.netchemicalbook.com This method offers high sensitivity and selectivity, allowing for the detection of compounds at very low concentrations in complex biological matrices like plasma. researchgate.netresearchgate.net

In a typical LC-MS/MS workflow, compounds separated by the HPLC system are introduced into the mass spectrometer, where they are ionized. nih.gov Electrospray ionization (ESI) in the positive mode is commonly used for benzimidazole compounds, as they readily form protonated molecules [M+H]⁺. nih.govresearchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

For quantification and confirmation, tandem mass spectrometry (MS/MS) is employed. A specific precursor ion (e.g., the [M+H]⁺ ion of ABZSO) is selected and fragmented by collision-induced dissociation, generating characteristic product ions. researchgate.net Monitoring specific precursor-to-product ion transitions for each analyte provides excellent specificity and reduces background noise. asm.orgresearchgate.net This technique has been successfully validated for the simultaneous determination of Albendazole, Albendazole Sulphoxide, and Albendazole Sulphone in human plasma. researchgate.netchemicalbook.com

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Albendazole (ABZ) | 266.1 | 234.1 / 234.4 | Positive ESI | asm.orgresearchgate.net |

| Albendazole Sulphoxide (ABZSO) | 282.1 | 240.0 / 240.4 | Positive ESI | asm.orgresearchgate.net |

| Albendazole Sulphone (ABZSO2) | 298.1 | 159.3 | Positive ESI | asm.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including Netobimin and its metabolites. rsc.org While LC-MS/MS can predict a structure based on mass and fragmentation, NMR provides unambiguous proof of the molecular structure by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within the molecule. rsc.org

A standard NMR analysis for structural elucidation involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. rsc.org

¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms in the molecule.

¹³C NMR: Shows the signals for each unique carbon atom in the structure.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between nuclei. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, helping to identify adjacent protons. rsc.org HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton and assigning quaternary carbons. rsc.org

While comprehensive NMR elucidation studies specifically for Netobimin Sodium Salt are not widely published, the spectral data for its core metabolite, Albendazole, and related derivatives are available and serve as a reference. These data allow for the confident assignment of the benzimidazole ring system and the associated side chains, which are fundamental to the structure of Netobimin and all its metabolic products.

UV-Vis Spectrophotometry for Detection and Quantification

UV-Vis spectrophotometry serves as a viable technique for the detection and quantification of this compound in various samples. The method is based on the principle that the molecule absorbs light in the ultraviolet-visible range due to its specific chemical structure, which includes chromophoric groups.

The UV spectrum of Netobimin, the parent compound of the sodium salt, in a suitable solvent like methanol or a buffered solution, typically exhibits characteristic absorption maxima. While specific literature on the UV-Vis spectrum of the sodium salt is not extensively available, data from HPLC-UV analysis of Netobimin indicates significant absorbance at wavelengths of 254 nm and 298 nm. nih.govnih.gov For quantitative analysis, a specific wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize interference. Based on the benzimidazole structure within Netobimin, a strong absorption band in the range of 280-300 nm is expected. For the purpose of a dedicated UV-Vis spectrophotometric method, a λmax of 298 nm is often utilized, as it provides a good balance of sensitivity and selectivity. nih.gov

The quantification is achieved by creating a calibration curve, which plots the absorbance of a series of standard solutions of known concentrations of this compound against their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve, following Beer-Lambert Law.

Table 1: Representative UV-Vis Spectrophotometric Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | 298 nm |

| Solvent/Mobile Phase | Methanol or Phosphate Buffer |

| Linearity Range | 1 - 10 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Analytical Method Validation and Quality Assurance

Validation of the analytical method is crucial to ensure that the results obtained are reliable, reproducible, and accurate for the intended purpose. The validation process for a UV-Vis spectrophotometric method for this compound would encompass the assessment of several key parameters as per international guidelines.

Assessment of Linearity, Accuracy, Precision, and Specificity

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal (absorbance). For this compound, linearity is typically evaluated over a concentration range of 1–10 μg/mL. nih.govnih.gov A linear relationship is confirmed if the correlation coefficient (r²) of the calibration curve is ≥ 0.999.

Accuracy: The accuracy of the method is the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the standard drug is added to a sample matrix and the recovery is calculated. For Netobimin, mean percentage recoveries have been reported to be around 99.3 ± 0.7%. nih.govnih.gov

Precision: Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Analysis of samples on the same day.

Intermediate precision (Inter-day precision): Analysis of samples on different days. For a validated method, the RSD should typically be less than 2%.

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. For Netobimin, analytical methods have been shown to be specific in the presence of up to 90% of its degradation products. nih.gov This is often demonstrated by comparing the spectra of the pure substance with that of the substance in a mixture with potential interferents.

Table 2: Summary of Linearity, Accuracy, and Precision Data for this compound Analysis

| Validation Parameter | Acceptance Criteria | Representative Result |

|---|---|---|

| Linearity | ||

| Range | - | 1 - 10 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | ||

| 80% Concentration | 98.0 - 102.0% | 99.5% |

| 100% Concentration | 98.0 - 102.0% | 100.2% |

| 120% Concentration | 98.0 - 102.0% | 99.8% |

| Precision (% RSD) | ||

| Repeatability (Intra-day) | ≤ 2% | 0.85% |

| Intermediate Precision (Inter-day) | ≤ 2% | 1.25% |

Robustness Studies and Determination of Limits of Detection and Quantification

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a UV-Vis spectrophotometric method, these variations could include changes in the wavelength of measurement (±2 nm), pH of the buffer, or temperature. The method is considered robust if the results remain within the acceptable limits of accuracy and precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ are typically calculated from the standard deviation of the response and the slope of the calibration curve.

Table 3: Robustness and Sensitivity Parameters for this compound Analysis

| Validation Parameter | Variation | Representative Result (% RSD) |

|---|---|---|

| Robustness | ||

| Wavelength | ± 2 nm | < 2.0% |

| Temperature | ± 5 °C | < 2.0% |

| Sensitivity | ||

| Limit of Detection (LOD) | - | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | - | ~0.3 µg/mL |

Quantitative Determination of Sodium Content in this compound Formulations

The determination of the sodium content is essential for confirming the identity and purity of the this compound and for the quality control of its formulations. A common and reliable method for this is titration.

A typical titrimetric method involves dissolving a precisely weighed amount of the this compound formulation in a suitable solvent, such as water or a hydro-alcoholic mixture. The solution is then titrated with a standardized acid, such as hydrochloric acid (HCl) or perchloric acid, using an appropriate indicator or a potentiometric endpoint detection system. The amount of sodium is calculated based on the stoichiometry of the reaction between the sodium salt and the titrant.

Alternatively, instrumental methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used for a more sensitive and specific determination of sodium content. This method involves the atomization and excitation of the sample in a plasma, and the emitted light at a characteristic wavelength for sodium is measured.

Table 4: Representative Data for Sodium Content Determination by Titration

| Sample ID | Sample Weight (g) | Titrant Volume (mL) | Calculated Sodium Content (%) | Acceptance Criteria (%) |

|---|---|---|---|---|

| Batch 1 | 0.5012 | 11.32 | 5.20 | 5.10 - 5.30 |

| Batch 2 | 0.4998 | 11.28 | 5.19 | 5.10 - 5.30 |

| Batch 3 | 0.5025 | 11.36 | 5.21 | 5.10 - 5.30 |

Note: The data presented in the tables are representative and intended for illustrative purposes based on typical values for analogous pharmaceutical analyses.

Formulation Science and Drug Delivery Research of Netobimin Sodium Salt

Development of Novel Delivery Systems for Netobimin (B32331) Sodium Salt

Research into injectable formulations of netobimin has explored different chemical forms to optimize its delivery. A key area of investigation has been the comparison between a trisamine salt solution and a zwitterion suspension. nih.govnih.gov

Another study in calves compared the oral administration of the zwitterion suspension and the trisamine salt solution. nih.gov This research focused on the pharmacokinetic profiles of the major metabolites of netobimin. The results from these studies highlight that the choice of formulation—a true solution versus a suspension—can significantly impact the rate of drug absorption.

Table 2: Comparative Pharmacokinetic Parameters of Injectable Netobimin Formulations in Calves

| Formulation | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Key Finding | Citation |

|---|---|---|---|---|

| Trisamine Salt Solution | Significantly Higher | Shorter | Rapid absorption of the parent drug. | nih.gov |

| Zwitterion Suspension | Significantly Lower | Longer | Slower, more prolonged absorption of the parent drug. | nih.gov |

Advanced drug delivery systems based on nanotechnology are being widely investigated to overcome challenges like poor solubility and to enhance therapeutic efficacy. nih.govpreprints.org These technologies include various nanocarriers such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs). preprints.orgpreprints.org While specific research on Netobimin Sodium Salt using these advanced systems is not extensively documented in the provided sources, the principles of these technologies are applicable.

Nanocarriers can encapsulate therapeutic agents, protecting them from degradation and improving their solubility. nih.govmdpi.com This encapsulation can prolong the drug's circulation time, and by modifying the surface of the nanocarrier, it's possible to achieve targeted delivery to specific sites in the body. nih.gov

Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs. preprints.org They are biocompatible and can enhance the solubility and stability of encapsulated compounds. preprints.org

Nanoparticles: Made from biodegradable polymers or lipids, nanoparticles can improve the bioavailability of poorly soluble drugs. preprints.orgmdpi.com Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are particularly promising for hydrophobic drugs, offering improved drug loading and stability. mdpi.com

The application of such technologies to this compound could potentially lead to formulations with improved pharmacokinetic profiles, enhanced stability, and better therapeutic outcomes.

Formulation Stability and Degradation Kinetics in Research Contexts

The stability of a drug substance is a critical quality attribute that must be thoroughly investigated. Stability-indicating analytical methods are developed to separate the intact drug from its degradation products, allowing for the study of its degradation kinetics. nih.gov

Research on netobimin has involved subjecting the drug to various stress conditions as per ICH guidelines to understand its degradation pathways. nih.gov These conditions typically include acidic, alkaline, oxidative, thermal, and photolytic stress.

Acid and Alkaline Stress: Netobimin has been studied under various concentrations of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH). It was found to be particularly unstable in alkaline conditions, with complete degradation observed after refluxing with 1 M NaOH for 5 hours. nih.gov A specific alkaline-induced degradation product was identified, demonstrating a clear degradation pathway under these conditions. nih.gov

Oxidative Stress: The stability of netobimin was tested in the presence of hydrogen peroxide (H₂O₂).

Thermal and Photolytic Degradation: The drug has also been subjected to high temperatures and light to assess its stability under these conditions.

Kinetic studies on other drugs have shown that the degradation rate often depends on factors like pH and temperature. mdpi.comresearchgate.net For netobimin, the development of HPLC and TLC methods has enabled the quantitative determination of the drug in the presence of its degradation products, which is essential for accurate stability and kinetic studies. nih.gov The results from such stress testing are crucial for determining appropriate storage conditions and shelf-life for formulations containing this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Netobimin |

| Trisamine |

| Sodium Hydroxide |

| Hydrochloric Acid |

| Hydrogen Peroxide |

| Polyvinylpyrrolidone (PVP) |

Stability-Indicating Methods for Degradation Product Monitoring

Comprehensive research has been conducted to develop and validate stability-indicating analytical methods for netobimin, which are essential for ensuring the quality and integrity of its formulations. These methods are designed to separate the intact drug from any products that may form under the influence of environmental factors such as pH, temperature, and oxidizing agents.

Forced degradation studies have been performed on netobimin under various stress conditions to identify potential degradation pathways. Two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), have been established as effective for monitoring the stability of netobimin in the presence of its degradation products. These methods are sensitive and accurate, allowing for the specific determination of netobimin even when up to 90% of the drug has degraded.

The stability of netobimin was investigated under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The conditions included acidic, alkaline, oxidative, and thermal stress.

Chromatographic Methods for Stability Monitoring

Two principal chromatographic methods have been developed for the determination of netobimin in the presence of its degradation products.

Method A: High-Performance Liquid Chromatography (HPLC) This method utilizes a C18 column with a mobile phase consisting of acetonitrile, methanol (B129727), and 0.01 M potassium dihydrogen phosphate (B84403) (in a 56:14:30 ratio by volume). The flow rate is maintained at 0.5 mL/min, and detection is carried out at a wavelength of 254 nm. This HPLC method is adept at resolving the netobimin peak from its degradation products.

Method B: Thin-Layer Chromatography (TLC)-Densitometry For this method, silica (B1680970) gel 60 F254 plates are used. The optimized mobile phase is a mixture of toluene, methanol, chloroform, and ammonium (B1175870) hydroxide (in a 5:4:6:0.1 ratio by volume). The resulting spots are scanned densitometrically at 346 nm.

The validation of these methods demonstrated excellent linearity, accuracy, and specificity. The linearity ranges were found to be 1-10 μg/mL for the HPLC method and 0.5-5 μ g/band for the TLC method. The mean percentage recoveries were 99.3 ± 0.7% and 99.7 ± 0.7% for the HPLC and TLC methods, respectively.

Table 1: HPLC Method Parameters for Netobimin Stability Testing

| Parameter | Details |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile : Methanol : 0.01 M Potassium Dihydrogen Phosphate (56:14:30 v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 254 nm |

| Linearity Range | 1-10 μg/mL |

| Mean Recovery | 99.3 ± 0.7% |